REACTION_CXSMILES
|
C[CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][C:6]3OCO[C:7]=3[CH:8]=2)[C:3]1=[O:14]>CC1C2C(=C(O)C=CC=2C)C(=O)C1.C(O)C>[C:3]1(=[O:14])[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH2:10][CH2:2]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C2=CC3=C(C=C2C1)OCO3)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC1CC(C2=C(C=CC(=C12)C)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in an amount of 1 ppm to the materials of cookies
|
Type
|
CUSTOM
|
Details
|
to form cookies
|
Type
|
ADDITION
|
Details
|
the solution is added to the materials of cookies in an amount
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |